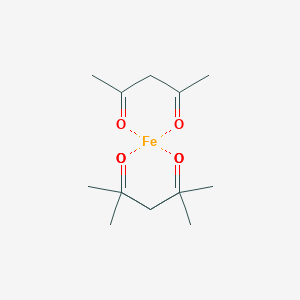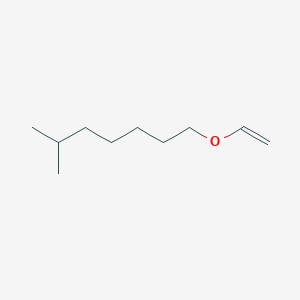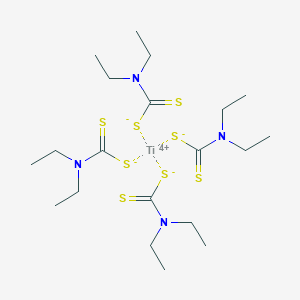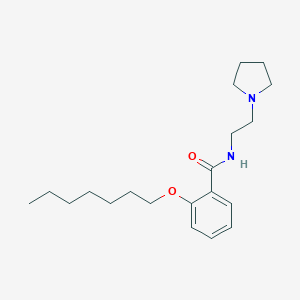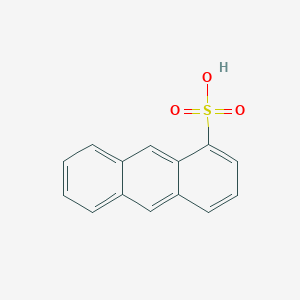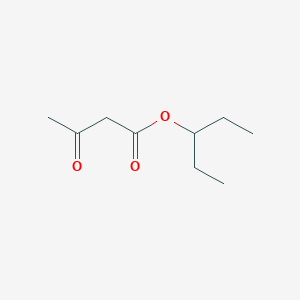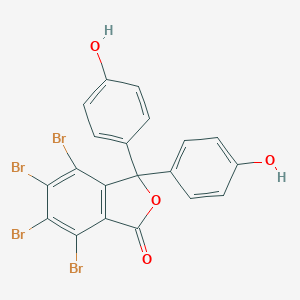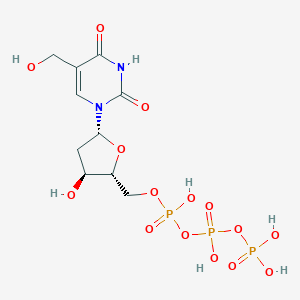
Hydroxymethyldeoxyuridine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymethyldeoxyuridine triphosphate (HMDUTP) is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy, DNA sequencing, and epigenetic studies. HMDUTP is a modified form of deoxyuridine triphosphate (dUTP), where the methyl group is replaced with a hydroxymethyl group. This modification makes HMDUTP a unique tool for studying DNA replication, repair, and modification.
Mécanisme D'action
Hydroxymethyldeoxyuridine triphosphate exerts its effects by incorporating into the DNA during replication. The hydroxymethyl group in Hydroxymethyldeoxyuridine triphosphate makes it a poor substrate for the DNA polymerase enzyme, which leads to the inhibition of DNA synthesis. Hydroxymethyldeoxyuridine triphosphate can also be incorporated into the DNA during repair processes, leading to the modification of the DNA structure.
Effets Biochimiques Et Physiologiques
Hydroxymethyldeoxyuridine triphosphate has been shown to have various biochemical and physiological effects. In cancer cells, Hydroxymethyldeoxyuridine triphosphate induces DNA damage and cell death, leading to the inhibition of tumor growth. Hydroxymethyldeoxyuridine triphosphate has also been shown to induce DNA demethylation, leading to changes in gene expression and cellular differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Hydroxymethyldeoxyuridine triphosphate has several advantages for lab experiments, including its ability to selectively label DNA modifications and its potential use in cancer therapy. However, Hydroxymethyldeoxyuridine triphosphate has some limitations, including its low stability and high cost.
Orientations Futures
There are several future directions for Hydroxymethyldeoxyuridine triphosphate research. One potential direction is the development of new methods for Hydroxymethyldeoxyuridine triphosphate synthesis that are more efficient and cost-effective. Another direction is the investigation of Hydroxymethyldeoxyuridine triphosphate's effects on epigenetic modifications and gene expression. Additionally, the use of Hydroxymethyldeoxyuridine triphosphate in combination with other drugs for cancer therapy is an area of active research.
Conclusion:
In conclusion, Hydroxymethyldeoxyuridine triphosphate is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy and DNA sequencing. Hydroxymethyldeoxyuridine triphosphate's unique structure and properties make it a valuable tool for studying DNA replication, repair, and modification. However, further research is needed to fully understand Hydroxymethyldeoxyuridine triphosphate's effects and potential applications.
Méthodes De Synthèse
Hydroxymethyldeoxyuridine triphosphate can be synthesized using various chemical methods, including enzymatic and chemical synthesis. The most common method involves the enzymatic conversion of dUTP to Hydroxymethyldeoxyuridine triphosphate using the enzyme dUTPase and hydroxymethyltransferase. The chemical synthesis of Hydroxymethyldeoxyuridine triphosphate involves the modification of dUTP using chemical reagents such as formaldehyde and sodium borohydride.
Applications De Recherche Scientifique
Hydroxymethyldeoxyuridine triphosphate has various applications in scientific research. One of the primary applications is in cancer therapy. Hydroxymethyldeoxyuridine triphosphate has been shown to inhibit the growth of cancer cells by incorporating into the DNA and disrupting the replication process. Hydroxymethyldeoxyuridine triphosphate has also been used in DNA sequencing, where it acts as a fluorescent label for detecting DNA modifications such as methylation.
Propriétés
Numéro CAS |
14167-70-5 |
|---|---|
Nom du produit |
Hydroxymethyldeoxyuridine triphosphate |
Formule moléculaire |
C10H17N2O15P3 |
Poids moléculaire |
498.17 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
Clé InChI |
RLHFVRMIEVOHOR-XLPZGREQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Autres numéros CAS |
14167-70-5 |
Synonymes |
5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate hmdUTP hydroxymethyldeoxyuridine triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



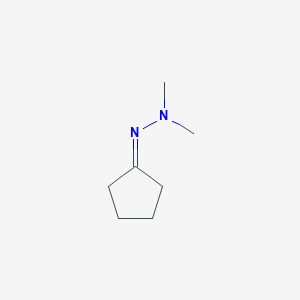
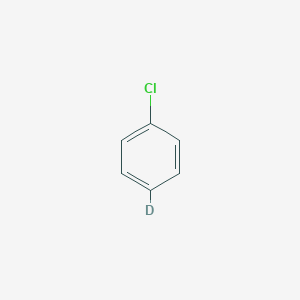
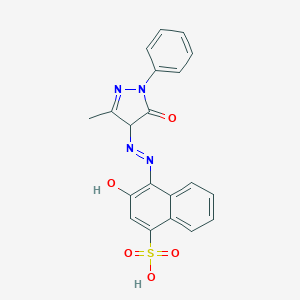
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
